molecular formula C9H13Br B1147359 1-Bromo-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-15-6

1-Bromo-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B1147359
CAS No.: 126764-15-6
M. Wt: 201.10 g/mol
InChI Key: OOLYZFSILFGXCC-UHFFFAOYSA-N
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Description

1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound with the molecular formula C9H13Br. It is characterized by the presence of a bromine atom attached to a hepten-4-yne structure, which includes a double bond and a triple bond in its carbon chain. This compound is known for its unique reactivity due to the presence of both alkyne and alkene functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne can be synthesized through various methods. One common approach involves the bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Addition: Hydrogen gas with a palladium catalyst for hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 6,6-dimethyl-2-hepten-4-ol.

    Addition: Formation of 1,2-dibromo-6,6-dimethyl-2-heptene.

    Oxidation: Formation of 6,6-dimethyl-2-hepten-4-one or 6,6-dimethyl-2-heptenoic acid.

Scientific Research Applications

1-Bromo-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-6,6-dimethyl-2-hepten-4-yne exerts its effects involves its reactivity with various molecular targets. The bromine atom and the alkyne functionality make it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.

Comparison with Similar Compounds

1-Bromo-6,6-dimethyl-2-hepten-4-yne can be compared with other similar compounds, such as:

    1-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    6,6-Dimethyl-2-hepten-4-yne: Lacks the halogen atom, making it less reactive in substitution reactions.

    1-Bromo-6,6-dimethyl-2-heptene: Contains only a double bond, affecting its reactivity in addition reactions.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.

Properties

CAS No.

126764-15-6

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

1-bromo-6,6-dimethylhept-2-en-4-yne

InChI

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3

InChI Key

OOLYZFSILFGXCC-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC=CCBr

Canonical SMILES

CC(C)(C)C#CC=CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?

A1: this compound serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.

Q2: Are there any modifications to the synthesis route involving this compound in this research?

A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving this compound, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving this compound, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.

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